molecular formula C11H12F3NO B8789731 Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- CAS No. 960491-87-6

Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)-

Cat. No.: B8789731
CAS No.: 960491-87-6
M. Wt: 231.21 g/mol
InChI Key: XNRDRGOBJOHKEX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- typically involves the reaction of 2-(trifluoromethyl)phenol with (S)-pyrrolidine. One common method is the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with (S)-pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-[2-(Trifluoromethyl)phenoxy]piperidine
  • (3S)-3-[2-(Trifluoromethyl)phenoxy]morpholine
  • (3S)-3-[2-(Trifluoromethyl)phenoxy]azetidine

Uniqueness

Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- is unique due to its specific combination of a trifluoromethyl group, phenoxy group, and pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and structural rigidity, which are not present in similar compounds. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

960491-87-6

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8/h1-4,8,15H,5-7H2/t8-/m0/s1

InChI Key

XNRDRGOBJOHKEX-QMMMGPOBSA-N

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CNCC1OC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.